2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Magnetic Properties
- It has been used in the synthesis of a family of planar hexanuclear CoIII4LnIII2 clusters, showing a lucanidae-like arrangement and exhibiting single-molecule magnet (SMM) behavior (Li et al., 2019).
- Similarly, it has been used in synthesizing Dy2 compounds for studying the effects of variations in the ligand field environment on the magnetic properties of these compounds (Peng et al., 2016).
Multicomponent Synthesis
- In organic chemistry, it has been utilized in the multicomponent synthesis of Thiazole, Selenazole, Pyrane, and Pyridine derivatives, indicating its versatility as a reagent (Dyachenko et al., 2019).
Polyimides and Catalysis
- It forms part of the synthesis route for new Poly(Amide-Imide)s and has been linked to the development of highly transparent and organosoluble polyimides (Faghihi et al., 2011).
- It is involved in diiron(III) complexes as functional models for methane monooxygenases, demonstrating the compound's relevance in catalysis (Sankaralingam & Palaniandavar, 2014).
In Coordination Chemistry
- In coordination chemistry, it has been used in the synthesis of nickel and cobalt complexes, highlighting its role as a multidentate ligand (Ferguson et al., 2011).
- It also plays a role in the structural divergence in cadmium complexes, showing its impact on coordination geometry (Banerjee et al., 2005).
Additional Applications
- The compound is used in the preparation of Zinc complexes as new catalysts for Aldol reactions (Darbre et al., 2002).
- It has been explored in the formation of high-nuclearity iron(III) complexes, showing its capacity to link iron carboxylates into complex structures (Ferguson et al., 2008).
Properties
IUPAC Name |
2-[bis(pyridin-2-ylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-11-16(12-21,13-22)19(9-14-5-1-3-7-17-14)10-15-6-2-4-8-18-15/h1-8,20-22H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQARZMNZSSDGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(CO)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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